molecular formula C55H91N15O16 B1495791 (Ile76)-TNF-a (70-80) (human) CAS No. 163045-82-7

(Ile76)-TNF-a (70-80) (human)

Cat. No.: B1495791
CAS No.: 163045-82-7
M. Wt: 1218.4 g/mol
InChI Key: YLTBKQATWOTMIY-DJXVHYNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ile76)-Tumor Necrosis Factor-alpha (70-80) (human): is a specific peptide fragment derived from the larger Tumor Necrosis Factor-alpha (TNF-alpha) protein. TNF-alpha is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. The (Ile76)-TNF-a (70-80) fragment is a portion of the full-length protein, specifically encompassing amino acids 70 to 80, with isoleucine (Ile) at position 76.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ile76)-TNF-a (70-80) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting point, with subsequent amino acids added one at a time in a stepwise fashion. The process involves repeated cycles of deprotection and coupling reactions, with final cleavage from the resin to release the peptide.

Industrial Production Methods

Industrial production of (Ile76)-TNF-a (70-80) involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(Ile76)-TNF-a (70-80) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

  • Oxidation: : Formation of hydroxyl groups or carbonyl groups.

  • Reduction: : Conversion of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of functional groups with nucleophiles.

Scientific Research Applications

(Ile76)-TNF-a (70-80) is used in various scientific research applications, including:

  • Chemistry: : Studying peptide-protein interactions and the role of TNF-alpha in inflammatory processes.

  • Biology: : Investigating the biological activity of TNF-alpha and its fragments in cell signaling pathways.

  • Medicine: : Developing therapeutic agents targeting TNF-alpha for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

  • Industry: : Producing reference standards for pharmaceutical testing and quality control.

Mechanism of Action

The mechanism by which (Ile76)-TNF-a (70-80) exerts its effects involves binding to TNF receptors on the surface of cells. This binding triggers intracellular signaling pathways, leading to the activation of transcription factors and the production of inflammatory cytokines. The molecular targets include TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), with pathways involving NF-kB and MAPK signaling.

Comparison with Similar Compounds

(Ile76)-TNF-a (70-80) is compared with other TNF-alpha fragments and similar cytokines:

  • Full-length TNF-alpha: : Contains additional amino acids and may have different biological activities.

  • Other TNF-alpha fragments: : Variations in amino acid sequence can result in different binding affinities and biological effects.

  • Similar cytokines: : Other cytokines like interleukin-1 (IL-1) and interleukin-6 (IL-6) also play roles in inflammation but have distinct structures and mechanisms.

Conclusion

(Ile76)-Tumor Necrosis Factor-alpha (70-80) (human): is a valuable peptide fragment for scientific research and potential therapeutic applications. Its synthesis, chemical reactivity, and biological activity make it an important tool in understanding and treating inflammatory diseases.

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Properties

IUPAC Name

(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H91N15O16/c1-12-27(7)40(51(81)70-43(30(10)73)53(83)63-37(19-33-21-57-24-60-33)48(78)68-44(31(11)74)54(84)67-41(55(85)86)28(8)13-2)66-46(76)35(17-25(3)4)61-50(80)39(26(5)6)65-47(77)36(18-32-20-56-23-59-32)62-52(82)42(29(9)72)69-49(79)38(22-71)64-45(75)34-15-14-16-58-34/h20-21,23-31,34-44,58,71-74H,12-19,22H2,1-11H3,(H,56,59)(H,57,60)(H,61,80)(H,62,82)(H,63,83)(H,64,75)(H,65,77)(H,66,76)(H,67,84)(H,68,78)(H,69,79)(H,70,81)(H,85,86)/t27-,28-,29+,30+,31+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTBKQATWOTMIY-DJXVHYNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H91N15O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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